1H-Pyrazole, 1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)-3-propyl-
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Overview
Description
1H-Pyrazole, 1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)-3-propyl- is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a nitrophenyl group, a phenyl group, a phenylsulfonyl group, and a propyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 1H-Pyrazole, 1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)-3-propyl- can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde with appropriate reagents to introduce the phenylsulfonyl and propyl groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like triethylamine .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1H-Pyrazole, 1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)-3-propyl- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrazole, 1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)-3-propyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)-3-propyl- involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can interact with active sites of enzymes, inhibiting their activity. The phenylsulfonyl group can enhance the compound’s binding affinity to specific receptors, leading to its biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrazole, 1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)-3-propyl- include:
1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde: This compound lacks the phenylsulfonyl and propyl groups, making it less complex and potentially less active in certain applications.
1-(2-Nitrophenyl)-1H-pyrazole: This compound has a nitrophenyl group at a different position, which can affect its reactivity and biological activity.
4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of the phenylsulfonyl group, which can influence its solubility and reactivity
The uniqueness of 1H-Pyrazole, 1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)-3-propyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61261-99-2 |
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Molecular Formula |
C24H21N3O4S |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-1-(4-nitrophenyl)-5-phenyl-3-propylpyrazole |
InChI |
InChI=1S/C24H21N3O4S/c1-2-9-22-24(32(30,31)21-12-7-4-8-13-21)23(18-10-5-3-6-11-18)26(25-22)19-14-16-20(17-15-19)27(28)29/h3-8,10-17H,2,9H2,1H3 |
InChI Key |
KXJMNSCLXGTSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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